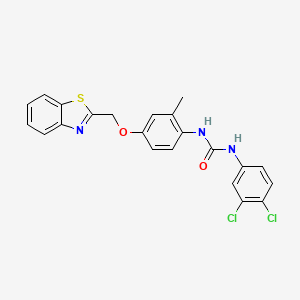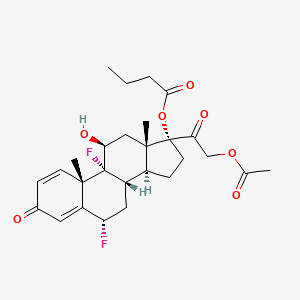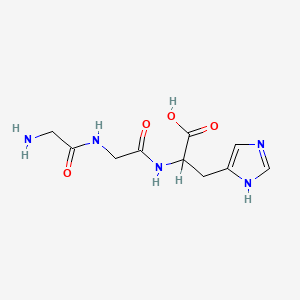
Dilevalol
Vue d'ensemble
Description
Le Dilevalol est l'isomère (R,R) du labetalol, un antagoniste non cardiosélectif des récepteurs β-adrénergiques présentant une activité agoniste β2 partielle importante et une activité bloquante α1 négligeable . Il a été introduit comme une nouvelle génération de bêta-bloquants à activité vasodilatatrice, principalement utilisé pour traiter l'hypertension . en raison de rapports d'hépattoxicité, il a été retiré du marché en 1990 .
Mécanisme D'action
Target of Action
Dilevalol, the RR-stereoisomer of labetalol, is a non-cardioselective β-adrenoceptor antagonist . It primarily targets β1- and β2-adrenoceptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and vascular resistance .
Mode of Action
This compound interacts with its targets by blocking β1- and β2-adrenoceptors, similar to propranolol . It also exhibits substantial partial β2-agonist activity . This means that while it blocks the receptors, it also stimulates them to a certain extent . This interaction results in peripheral vasodilation, reducing blood pressure without significantly affecting the heart rate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By blocking β1- and β2-adrenoceptors and stimulating β2-adrenoceptors, this compound disrupts the normal functioning of this pathway . This leads to peripheral vasodilation, which in turn reduces systemic vascular resistance .
Pharmacokinetics
Following oral administration, this compound is completely absorbed . It has a long elimination half-life, which allows for once-daily administration . The bioavailability of this compound is around 20 to 35%, and there is wide interindividual variability in plasma drug concentrations and dosage requirements .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in blood pressure . This is achieved through peripheral vasodilation, which decreases systemic vascular resistance . Importantly, this compound achieves this without significantly affecting heart rate .
Analyse Biochimique
Biochemical Properties
Dilevalol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a nonselective blocker of β1- and β2-adrenoceptors, with a potency similar to propranolol . This compound’s selective partial β2-agonist activity is manifested in its vasodilator response and reduction of arterial blood pressure . This interaction is primarily mediated through β2-adrenergic receptors, distinguishing it from other agents like pindolol .
Cellular Effects
This compound influences various types of cells and cellular processes. It reduces peripheral resistance and blood pressure without significantly affecting heart rate in both animals and humans . In cellular terms, this compound’s partial β2-agonist activity leads to tracheal relaxation and peripheral vasodilatation . This activity is sensitive to propranolol, indicating its interaction with β2-adrenergic receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through selective β2-adrenergic receptor agonism and nonselective β1- and β2-adrenoceptor antagonism . This dual action results in vasodilation and reduced arterial blood pressure . This compound’s mechanism involves binding to β2-adrenergic receptors, leading to relaxation of vascular smooth muscle and subsequent vasodilation . Additionally, it inhibits β1-adrenergic receptors, contributing to its antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It is rapidly absorbed and has a mean elimination half-life of 8 to 12 hours . This compound’s antihypertensive effects are sustained over time, with no significant development of tolerance . Its stability and degradation have been studied, showing consistent pharmacokinetic properties in both normotensive and hypertensive volunteers .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Oral doses ranging from 2.5 to 50 mg/kg have been shown to reduce blood pressure in spontaneously hypertensive rats without significantly affecting heart rate . Higher doses may lead to increased β2-agonist activity, resulting in enhanced vasodilation . Toxic or adverse effects at high doses have not been extensively reported .
Metabolic Pathways
This compound is extensively metabolized in the liver, with glucuronide conjugation being a major pathway of elimination . It undergoes first-pass hepatic metabolism, resulting in low absolute bioavailability . The pharmacokinetics of this compound indicate a high hepatic clearance, leading to significant first-pass effect .
Transport and Distribution
This compound is rapidly and completely absorbed, with an average bioavailability of around 20 to 35% . It is extensively distributed into extravascular tissue, as shown by an apparent volume of distribution of about 25 L/kg following a 50 mg intravenous dose in healthy subjects . This compound’s transport and distribution are influenced by its high hepatic clearance and extensive first-pass metabolism .
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. Its activity is primarily mediated through β2-adrenergic receptors located on the cell membrane . The presence of targeting signals or post-translational modifications that direct this compound to specific compartments or organelles has not been reported.
Méthodes De Préparation
Le Dilevalol est synthétisé à partir du labetalol, qui possède deux centres stéréogènes et existe sous forme de quatre stéréoisomères La voie de synthèse implique la résolution du labetalol en ses stéréoisomères individuels, suivie de la purification de l'isomère (R,R) . Les méthodes de production industrielles impliquent généralement des processus de résolution et de purification à grande échelle pour obtenir le stéréoisomère souhaité .
Analyse Des Réactions Chimiques
Le Dilevalol subit diverses réactions chimiques, notamment :
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers électrophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
Le this compound a été largement étudié pour ses propriétés pharmacodynamiques et pharmacocinétiques . Il a été utilisé dans des recherches liées à :
Hypertension : La principale application du this compound était le traitement de l'hypertension en raison de ses propriétés vasodilatatrices et bêta-bloquantes.
Recherche cardiovasculaire : Des études ont exploré ses effets sur la fréquence cardiaque, la pression artérielle et la résistance périphérique.
Pharmacocinétique : La recherche s'est concentrée sur son absorption, sa distribution, son métabolisme et son excrétion dans l'organisme.
Mécanisme d'action
Le this compound exerce ses effets principalement par l'agonisme β2 et l'antagonisme non sélectif des récepteurs β-adrénergiques . Il réduit la pression artérielle en provoquant une vasodilatation périphérique sans affecter significativement la fréquence cardiaque . Les cibles moléculaires comprennent les récepteurs β1 et β2-adrénergiques, avec une affinité plus élevée pour les récepteurs β2-adrénergiques . Les voies impliquées dans son mécanisme d'action comprennent l'inhibition de la signalisation médiée par les récepteurs β-adrénergiques, conduisant à une vasodilatation et à une résistance périphérique réduite .
Applications De Recherche Scientifique
Dilevalol has been extensively studied for its pharmacodynamic and pharmacokinetic properties . It has been used in research related to:
Hypertension: This compound’s primary application was in the treatment of hypertension due to its vasodilating and β-blocking properties.
Cardiovascular Research: Studies have explored its effects on heart rate, blood pressure, and peripheral resistance.
Pharmacokinetics: Research has focused on its absorption, distribution, metabolism, and excretion in the body.
Toxicology: Due to its hepatotoxicity, this compound has been studied to understand the mechanisms of drug-induced liver injury.
Comparaison Avec Des Composés Similaires
Le Dilevalol est comparé à d'autres bêta-bloquants tels que le propranolol, l'aténolol et le labetalol . Contrairement au propranolol et à l'aténolol, le this compound possède une activité agoniste β2 significative, ce qui contribue à ses propriétés vasodilatatrices . Comparé au labetalol, le this compound présente une activité bloquante des récepteurs β1 plus élevée et une activité bloquante des récepteurs α1 plus faible . Les composés similaires comprennent :
Propranolol : Un bêta-bloquant non sélectif sans activité vasodilatatrice significative.
Atenolol : Un bêta-bloquant sélectif β1 avec une activité agoniste β2 minimale.
Labetalol : Un mélange racémique avec des activités bloquantes des récepteurs α1 et β.
L'unicité du this compound réside dans sa combinaison d'activités agonistes β2 et antagonistes des récepteurs β, offrant à la fois des effets antihypertenseurs et vasodilatateurs .
Propriétés
IUPAC Name |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUAFYQXFOLMHL-ACJLOTCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043828 | |
| Record name | (R,R)-Dilevalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75659-07-3, 72487-32-2 | |
| Record name | (+)-Labetalol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75659-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilevalol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075659073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R,R)-Dilevalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,R*)-(±)-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILEVALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6629XE33T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid](/img/structure/B1670563.png)








![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)
